molecular formula C16H13BrN2O2 B4112713 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide

2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide

Cat. No.: B4112713
M. Wt: 345.19 g/mol
InChI Key: YOUPIRIYYIFHFP-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide is an organic compound that features a bromophenoxy group and a cyanophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxypropanoic acid: The 4-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base to form 4-bromophenoxypropanoic acid.

    Formation of 2-(4-bromophenoxy)propanamide: The 4-bromophenoxypropanoic acid is then converted to the corresponding amide using ammonia or an amine.

    Formation of this compound: Finally, the 2-(4-bromophenoxy)propanamide is reacted with 3-cyanophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form a corresponding quinone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common nucleophiles include sodium hydroxide and ammonia.

Major Products Formed

    Oxidation: Formation of 4-bromophenoxyquinone.

    Reduction: Formation of 2-(4-bromophenoxy)-N-(3-aminophenyl)propanamide.

    Substitution: Formation of 2-(4-hydroxyphenoxy)-N-(3-cyanophenyl)propanamide or 2-(4-aminophenoxy)-N-(3-cyanophenyl)propanamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including as an inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the cyanophenyl group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-cyanophenyl)propanamide
  • 2-(4-fluorophenoxy)-N-(3-cyanophenyl)propanamide
  • 2-(4-methylphenoxy)-N-(3-cyanophenyl)propanamide

Uniqueness

2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11(21-15-7-5-13(17)6-8-15)16(20)19-14-4-2-3-12(9-14)10-18/h2-9,11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPIRIYYIFHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C#N)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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